molecular formula C20H23FN2O3 B2599873 3-(2-FLUOROPHENYL)-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE CAS No. 1797802-50-6

3-(2-FLUOROPHENYL)-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE

Cat. No.: B2599873
CAS No.: 1797802-50-6
M. Wt: 358.413
InChI Key: HWTWKGZDGHBMPT-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide is a synthetically designed chemical probe intended for investigative applications in basic biochemical and pharmacological research. This compound integrates several distinct pharmacophoric elements commonly associated with bioactivity, including a fluorinated aromatic system, a propanamide linker, and a piperidine moiety functionalized with a furan carbonyl group. The strategic incorporation of a fluorophenyl group is often utilized in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. The piperidine subunit , a prevalent feature in many pharmacologically active compounds, serves as a versatile scaffold that can interact with various enzyme active sites and receptor pockets. The specific research applications and mechanism of action for this compound are not fully elucidated and constitute an area of active investigation. Based on its structural features, it is hypothesized to have potential as a modulator of protein-protein interactions or enzymes such as kinases or proteases. Researchers are exploring its utility as a tool compound to study novel signaling pathways or as a starting point for the development of new therapeutic agents. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments to determine the compound's specific properties, potency, and selectivity within their biological systems of interest.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c21-18-4-2-1-3-16(18)5-6-19(24)22-13-15-7-10-23(11-8-15)20(25)17-9-12-26-14-17/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTWKGZDGHBMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the furan-3-carbonyl group.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Amide Bond Formation: The final step is the formation of the amide bond. This is typically achieved by reacting the intermediate with 3-bromopropionyl chloride under appropriate conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furan-3-carbonyl moiety, potentially yielding alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan-3-carbonyl group.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorophenyl and furan moieties. These interactions may modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-N′-[1-(3-isopropenylphenyl)-1-methylethyl]urea ()

  • Structural Similarities :
    • Contains a 2-fluorophenyl substituent.
    • Features a urea linker (NHCONH) instead of an amide.
  • Key Differences :
    • Replaces the piperidine-furan system with a 3-isopropenylphenyl group and a branched alkyl chain.
    • The urea linkage may confer different hydrogen-bonding properties compared to the amide in the target compound.
  • Hypothesized Impact :
    • Urea derivatives often exhibit higher polarity and reduced membrane permeability compared to amides. This could limit bioavailability but improve solubility .

3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide ()

  • Structural Similarities :
    • Shares the propanamide backbone .
    • Includes a halogenated aryl group (chloro and trifluoromethyl).
  • Key Differences :
    • Lacks the piperidine-furan moiety; instead, it has a 4-(trifluoromethyl)phenyl group.
    • Incorporates a geminal dimethyl group on the propanamide chain.
  • However, the absence of a heterocycle like furan may reduce target specificity .

1-{3-[Amino(imino)methyl]phenyl}-N-[4-(1H-benzimidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide ()

  • Structural Similarities :
    • Contains a 2-fluorophenyl group and carboxamide linkage .
  • Key Differences: Replaces the piperidine-furan system with a pyrazole-benzimidazole core.
  • Hypothesized Impact :
    • The pyrazole-benzimidazole system may enhance binding to kinase or protease targets, while the trifluoromethyl group improves metabolic stability .

Piperidinyl-Fluorophenyl Ketones ()

  • Examples: Methanone, (2-fluorophenyl)(1-methyl-4-piperidinyl) (CAS: 84163-45-1). 1-Propanone, 1-(2,4-difluorophenyl)-3-[1-(phenylmethyl)-4-piperidinyl] (CAS: 149897-12-1).
  • Structural Similarities :
    • Share fluorophenyl and piperidine motifs.
  • Key Differences :
    • Utilize ketone linkages instead of amides.
    • Lack the furan-3-carbonyl group, substituting with alkyl or benzyl chains.
  • The absence of furan may limit interactions with aromatic residues in enzymes .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Aryl Substituent Heterocycle/Backbone Key Functional Groups Hypothesized Properties Evidence ID
Target Compound Propanamide 2-Fluorophenyl Furan-3-carbonyl/piperidine Amide, Fluorine High target specificity
N-(2-Fluorophenyl)-N′-[...]urea Urea 2-Fluorophenyl 3-Isopropenylphenyl Urea, Branched alkyl Moderate solubility
3-Chloro-2,2-dimethyl-N-[...]propanamide Propanamide 4-Trifluoromethylphenyl None Chloro, Trifluoromethyl Enhanced hydrophobicity
Pyrazole-benzimidazole carboxamide Pyrazole-carboxamide 2-Fluorophenyl Benzimidazole Trifluoromethyl, Iminomethyl Kinase inhibition potential
Piperidinyl-fluorophenyl ketones Ketone 2-Fluorophenyl Piperidine Ketone, Difluorophenyl Improved BBB penetration

Research Implications and Limitations

The structural diversity among these analogs highlights the importance of:

  • Heterocyclic motifs (e.g., furan, benzimidazole) in target engagement.
  • Halogenation (fluorine, chlorine) in modulating pharmacokinetics.
  • Linker choice (amide vs. urea vs. ketone) in solubility and bioavailability.

Limitations : Direct experimental data comparing these compounds are absent in the provided evidence. Further studies are needed to validate binding affinities, metabolic stability, and toxicity profiles.

Biological Activity

3-(2-Fluorophenyl)-N-{[1-(Furan-3-Carbonyl)Piperidin-4-YL]Methyl}Propanamide is a complex organic compound with potential therapeutic applications. Its unique structural features, which include a fluorinated phenyl group, a furan ring, and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methoxybenzamide. Its molecular formula is C19H21FN2O4C_{19}H_{21}FN_2O_4, with a molecular weight of 364.38 g/mol. The presence of the fluorine atom and the furan ring contributes to its reactivity and interaction with biological targets.

The biological activity of 3-(2-Fluorophenyl)-N-{[1-(Furan-3-Carbonyl)Piperidin-4-YL]Methyl}Propanamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby exerting therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting potential efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives with structural similarities demonstrated significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Anticancer Potential

The compound's structural analogs have shown promising results in anticancer assays. Research indicates that compounds containing fluorophenyl and furan moieties exhibit antiproliferative effects on various cancer cell lines. For example, studies on related isoxazole derivatives revealed significant cytotoxicity against cancer cells, suggesting that the incorporation of similar functional groups could enhance anticancer activity .

Neuroprotective Effects

The piperidine structure in the compound may confer neuroprotective properties. Compounds with piperidine rings have been investigated for their potential to mitigate neurodegeneration by inhibiting pathways associated with oxidative stress and inflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial activity of related compounds found that those with furan rings exhibited enhanced biofilm disruption capabilities against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that 3-(2-Fluorophenyl)-N-{[1-(Furan-3-Carbonyl)Piperidin-4-YL]Methyl}Propanamide may similarly affect biofilm formation in pathogenic bacteria .
  • Anticancer Activity : In vitro studies on structurally analogous compounds demonstrated IC50 values under 10 μM against various cancer cell lines, indicating that modifications to the core structure can lead to increased potency against tumor cells .

Comparative Analysis

To better understand the unique properties of 3-(2-Fluorophenyl)-N-{[1-(Furan-3-Carbonyl)Piperidin-4-YL]Methyl}Propanamide, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityMIC (μM)
Compound AFuran + PiperidineAntibacterial15.625
Compound BFluorophenylAnticancer<10
Compound CMethoxybenzamideNeuroprotectiveN/A

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